3-Fluoro-2-(thian-4-yloxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-(thian-4-yloxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNOS/c11-9-2-1-5-12-10(9)13-8-3-6-14-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZVYBFGSCNECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Fluoro 2 Thian 4 Yloxy Pyridine
Strategic Retrosynthetic Disconnections of the Pyridine-Thiane Ether System
Retrosynthetic analysis is a critical first step in devising a logical synthesis plan. For 3-Fluoro-2-(thian-4-yloxy)pyridine, the most intuitive and commonly employed disconnection occurs at the ether linkage (C-O bond). This simplifies the target molecule into two more readily accessible building blocks: an electrophilic 3-fluoropyridine (B146971) derivative and the nucleophilic alcohol, thian-4-ol. This primary disconnection is advantageous as it allows for the separate synthesis and subsequent coupling of the two key fragments.
Alternative, less common retrosynthetic strategies could involve cleaving bonds within the heterocyclic rings. For instance, disconnection within the pyridine (B92270) ring would suggest a cycloaddition or condensation approach to build the aromatic core late in the synthesis. youtube.com Similarly, a disconnection of the thiane (B73995) ring would lead to a linear sulfur-containing chain that would require a subsequent cyclization step to form the six-membered ring. However, the ether disconnection strategy is generally preferred due to its convergence and the commercial availability or straightforward synthesis of the resulting precursors.
Classical and Modern Approaches for Fluorinated Pyridine Core Functionalization
The synthesis of the 3-fluoropyridine core is a key challenge that can be addressed by several methods, ranging from classical substitutions to modern catalytic reactions.
Halogen-metal exchange and Directed ortho-Metalation (DoM) are powerful techniques for achieving regioselective functionalization of aromatic rings, including pyridine. In a potential synthesis, a dihalopyridine could undergo a halogen-metal exchange, typically with an organolithium reagent at low temperature, to generate a nucleophilic pyridylmetal species. This intermediate can then be trapped with an electrophile.
DoM utilizes a directing group on the pyridine ring to guide a strong base to deprotonate an adjacent position, creating a specific site for functionalization. While not directly forming the final product, these methods are instrumental in creating highly substituted pyridine precursors that can be elaborated into the desired 3-fluoro-2-substituted core.
The formation of the crucial ether bond in this compound is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of an activated halopyridine with an alcohol. The fluorine atom at the 3-position and the ring nitrogen atom both act as electron-withdrawing groups, which activate the 2-position of the pyridine ring towards nucleophilic attack.
In a typical procedure, a precursor such as 2-chloro-3-fluoropyridine (B99640) or 2,3-difluoropyridine (B50371) is treated with thian-4-ol. The reaction is conducted in the presence of a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), which deprotonates the hydroxyl group of thian-4-ol to form the more potent alkoxide nucleophile. This nucleophile then attacks the C-2 position of the pyridine ring, displacing the halide leaving group to yield the target ether. orgsyn.org
| Pyridine Precursor | Alcohol | Base | Solvent | Product |
| 2-Chloro-3-fluoropyridine | Thian-4-ol | Sodium Hydride (NaH) | Dimethylformamide (DMF) | This compound |
| 2,3-Difluoropyridine | Thian-4-ol | Potassium tert-butoxide (KOtBu) | Tetrahydrofuran (THF) | This compound |
While the functionalization of a pre-existing pyridine ring is more common, it is also possible to construct the fluorinated pyridine core through cycloaddition or condensation reactions. acs.orgnih.gov For example, a [4+2] cycloaddition reaction, a type of Diels-Alder reaction, could theoretically be used to form the six-membered ring. youtube.com This would require a carefully designed 1,3-diene and a fluorinated dienophile.
Condensation reactions, such as the Hantzsch pyridine synthesis or related methods, provide another route to the pyridine skeleton. These reactions involve the condensation of components like β-dicarbonyl compounds, aldehydes, and an ammonia (B1221849) source. However, creating the specific substitution pattern of 3-fluoro-2-alkoxypyridine through these methods often requires complex, multi-step syntheses of the starting materials, making them less practical than SNAr approaches for this particular target. jst.go.jp
Synthesis of the Thian-4-ol Moiety and its Derivatives
The most direct and high-yielding method for preparing thian-4-ol begins with the commercially available ketone, tetrahydro-4H-thiopyran-4-one. This ketone can be readily reduced to the corresponding alcohol using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is typically effective for this transformation, providing thian-4-ol in excellent yield.
For the synthesis of the ketone precursor itself, a Dieckmann condensation of dimethyl 3,3'-thiobispropanoate using a base like sodium methoxide (B1231860) is a viable route. researchgate.net This intramolecular cyclization forms the β-keto ester, which can then be hydrolyzed and decarboxylated under acidic conditions to afford tetrahydro-4H-thiopyran-4-one. researchgate.net
| Precursor | Reagent(s) | Product |
| Dimethyl 3,3'-thiobispropanoate | 1. NaOMe, THF2. H₂SO₄ (aq.), heat | Tetrahydro-4H-thiopyran-4-one |
| Tetrahydro-4H-thiopyran-4-one | Sodium borohydride (NaBH₄), Methanol | Thian-4-ol |
Stereoselective Synthesis of Thian-4-ol
The stereochemical configuration of the thian-4-ol intermediate is a critical determinant of the final product's biological activity and material properties. Achieving high stereoselectivity in the synthesis of this cyclic alcohol is therefore of paramount importance.
One effective approach involves the stereoselective reduction of a thian-4-one precursor. Various reducing agents and catalytic systems have been explored to control the facial selectivity of the ketone reduction, leading to either the cis or trans isomer of thian-4-ol with high diastereomeric excess. For instance, the use of sterically hindered hydride reagents can favor axial attack on the thian-4-one ring, yielding the equatorial alcohol, while chelation-controlled reductions can lead to the axial alcohol.
Furthermore, enzymatic resolutions and asymmetric syntheses starting from achiral precursors have emerged as powerful tools for obtaining enantiomerically pure thian-4-ol. These methods often provide access to specific stereoisomers that are challenging to obtain through classical chemical resolutions. A study on the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones utilized a stereoselective Michael addition of Gilman or Grignard reagents to a dihydropyranone ring, which proceeded with preferential axial attack. nih.gov This highlights a strategy that could be adapted for the stereocontrolled synthesis of substituted thian-4-ol derivatives. Additionally, the synthesis of 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans has been achieved with the creation of three new stereocenters in a single step, demonstrating the potential for complex stereocontrol in related heterocyclic systems. nih.gov
Formation of the Ethereal Linkage: Optimized Coupling Methodologies
The construction of the ether bond between the 3-fluoro-2-pyridinol and thian-4-ol moieties is a pivotal step in the synthesis of the target compound. Several coupling methodologies have been optimized to achieve high yields and purity.
Mitsunobu Reaction and Related Etherification Techniques
The Mitsunobu reaction is a widely employed method for the formation of C-O bonds and is particularly useful for the etherification of alcohols. wikipedia.orgorganic-chemistry.org This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the pyridinol. wikipedia.orgnih.gov The reaction proceeds with a clean inversion of stereochemistry at the alcohol center, a crucial feature when a specific stereoisomer of thian-4-ol is used. organic-chemistry.org
The general protocol involves combining the alcohol, the acidic pronucleophile (in this case, 3-fluoro-2-pyridinol), and the phosphine in a suitable solvent, followed by the slow addition of the azodicarboxylate at a reduced temperature. wikipedia.org Modifications to the standard Mitsunobu protocol have been developed to improve the separation of byproducts and to broaden the scope of compatible functional groups. organic-chemistry.orgresearchgate.net For instance, using polymer-bound reagents can simplify purification.
Table 1: Key Reagents in the Mitsunobu Reaction
| Reagent | Function | Common Examples |
| Phosphine | Activates the alcohol | Triphenylphosphine (PPh3) |
| Azodicarboxylate | Oxidant | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |
| Nucleophile | Forms the new bond | 3-Fluoro-2-pyridinol |
| Solvent | Reaction medium | Tetrahydrofuran (THF), Dichloromethane (DCM) |
Metal-Catalyzed Cross-Coupling Approaches (e.g., Ullmann, Buchwald-Hartwig type O-arylation)
Metal-catalyzed cross-coupling reactions offer powerful alternatives for the synthesis of aryl ethers. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples that have been adapted for C-O bond formation. wikipedia.orgwikipedia.orgwikipedia.org
The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. wikipedia.orgwikipedia.orgorganic-chemistry.org Modern variations often utilize copper salts and ligands to facilitate the reaction under milder conditions. nih.govmdpi.com For the synthesis of this compound, this would involve coupling 2-halo-3-fluoropyridine with thian-4-ol in the presence of a copper catalyst and a base. The choice of ligand can be critical for achieving high yields, and various ligands have been developed to improve the efficiency of Ullmann-type couplings. nih.gov
The Buchwald-Hartwig O-arylation is a palladium-catalyzed cross-coupling reaction that has become a versatile method for forming C-O bonds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with an alcohol. organic-chemistry.orglibretexts.org The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction, allowing for the coupling of a wide range of substrates under mild conditions. organic-chemistry.orgorganic-chemistry.org
Table 2: Comparison of Metal-Catalyzed Coupling Reactions for C-O Bond Formation
| Reaction | Metal Catalyst | Typical Ligands | Key Features |
| Ullmann Condensation | Copper (Cu) | Phenanthrolines, Diamines | Often requires higher temperatures, but can be cost-effective. wikipedia.orgnih.gov |
| Buchwald-Hartwig O-Arylation | Palladium (Pd) | Bulky phosphines (e.g., Buchwald ligands) | Generally milder reaction conditions, broad substrate scope. wikipedia.orgorganic-chemistry.org |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. rsc.orgbiosynce.com
Solvent Selection and Alternative Reaction Media (e.g., Ionic Liquids)
The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional volatile organic solvents (VOCs) contribute to air pollution and pose health risks. Green chemistry encourages the use of safer, more environmentally benign solvents. researchgate.netijnrd.org
Ionic liquids (ILs) have emerged as promising alternative reaction media due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvent properties. ijnrd.orgionike.comnih.gov In the context of etherification reactions, certain ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup. ionike.comresearchinschools.orgajast.net For instance, Brønsted acidic ionic liquids have been successfully employed as catalysts for esterification reactions, a process mechanistically related to etherification. researchinschools.orgajast.net The immiscibility of some ionic liquids with organic products can facilitate easy separation and recycling of the catalyst and solvent system. researchinschools.org
Catalyst Development for Enhanced Efficiency and Sustainability
The development of highly efficient and sustainable catalysts is a cornerstone of green chemistry. biosynce.comnumberanalytics.com This includes designing catalysts that operate under mild conditions, exhibit high turnover numbers, and can be easily separated and reused.
For the metal-catalyzed C-O bond formation steps, research focuses on developing catalysts with lower environmental impact. This can involve using more abundant and less toxic metals, such as iron, as an alternative to palladium or copper. rsc.org The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, simplifies catalyst recovery and reuse. mdpi.commdpi.com For example, palladium nanoparticles have been shown to be effective and recyclable catalysts for C-O bond formation under solvent-free conditions. rsc.org Furthermore, the development of catalysts based on renewable resources, such as lignin, is an active area of research aimed at improving the sustainability of chemical synthesis. mdpi.com
Chemical Transformations and Derivatization Strategies of 3 Fluoro 2 Thian 4 Yloxy Pyridine
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in 3-Fluoro-2-(thian-4-yloxy)pyridine is rendered electron-deficient by the electronegative nitrogen atom. This inherent electronic nature, further modulated by the fluoro and thianyloxyl substituents, dictates its reactivity towards both electrophilic and nucleophilic reagents, as well as its participation in metal-catalyzed cross-coupling reactions.
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). The presence of a good leaving group, such as a halide, at these positions facilitates nucleophilic aromatic substitution (SNAr). In this compound, the fluorine atom at C-3 is not in an activated position for direct displacement. However, the C-2 position is highly activated. While the thianyloxyl group is not a typical leaving group, harsh reaction conditions with strong nucleophiles could potentially lead to its displacement.
More significantly, the fluorine atom at the 2-position of a pyridine ring is known to be susceptible to nucleophilic displacement. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be significantly faster than that of 2-chloropyridine. nih.gov This suggests that if a synthetic route were to place a fluorine at the C-2 or C-4 position of a pyridine ring bearing a thianyloxyl group, it would be a prime site for functionalization via SNAr reactions with a variety of nucleophiles.
| Nucleophile | Potential Product at C-2 or C-4 (if halogenated) | General Conditions |
| Amines (R-NH2) | 2- or 4-Amino-substituted pyridine | High temperature, polar solvent |
| Alkoxides (R-O⁻) | 2- or 4-Alkoxy-substituted pyridine | Base (e.g., NaH), alcohol solvent |
| Thiolates (R-S⁻) | 2- or 4-Thioether-substituted pyridine | Base, polar aprotic solvent |
This table illustrates potential nucleophilic aromatic substitution reactions on a hypothetical halo-substituted derivative of 2-(thian-4-yloxy)pyridine.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Should this compound possess a halogen (Br, I) or a triflate group at one of the remaining positions (C-4, C-5, or C-6), it would be an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halo- or triflyloxy-substituted derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govclaremont.eduresearchgate.netnih.gov This would allow for the introduction of aryl, heteroaryl, or vinyl groups.
Sonogashira Coupling: The coupling of a halo-substituted derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would yield an alkynylpyridine derivative. soton.ac.ukwikipedia.orgorganic-chemistry.orglibretexts.org This is a valuable method for introducing sp-hybridized carbon atoms.
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with a halo-substituted pyridine in the presence of a palladium or nickel catalyst. wikipedia.orgorgsyn.orgcommonorganicchemistry.comorganic-chemistry.org It is known for its high functional group tolerance.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Introduced Group |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl (Ar) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl (-C≡C-R) |
| Negishi | R-ZnX | Pd(PPh₃)₄ | Alkyl/Aryl (R) |
This table provides a general overview of potential palladium-catalyzed cross-coupling reactions on a hypothetical halo-substituted derivative of this compound.
Reactivity and Functionalization of the Thiane (B73995) Ring
The thiane ring offers another site for chemical modification, primarily focused on the sulfur atom and the stereocenters within the ring.
The sulfur atom in the thiane ring is readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. A variety of oxidizing agents can be employed for this transformation, and the choice of reagent can influence the stereochemical outcome of the oxidation. researchgate.net For instance, oxidation of thianes can lead to either axial or equatorial sulfoxides, with the stereoselectivity being dependent on the oxidant and the steric and electronic environment of the sulfur atom. researchgate.netnih.gov
The formation of sulfoxides introduces a new stereocenter at the sulfur atom, leading to diastereomers if other stereocenters are present in the molecule. Further oxidation to the sulfone removes this stereocenter.
| Oxidizing Agent | Product | General Observations |
| m-CPBA | Thiane-1-oxide (Sulfoxide) | Common and effective reagent. |
| H₂O₂ | Thiane-1-oxide or Thiane-1,1-dioxide (Sulfone) | Reaction conditions determine the extent of oxidation. |
| KMnO₄ | Thiane-1,1-dioxide (Sulfone) | Strong oxidant, typically leads to the sulfone. |
This table outlines common oxidation reactions of the thiane ring.
The thiane ring in this compound contains stereocenters. While specific studies on this compound are not available, general principles of stereochemistry suggest that under certain conditions, inversion or epimerization of these centers could be possible. For example, if a functional group adjacent to a stereocenter can be temporarily removed and then reintroduced, or if a proton at a stereocenter can be abstracted to form a planar intermediate followed by non-stereospecific reprotonation, epimerization could occur. Such transformations are highly dependent on the specific substrate and reaction conditions and would require dedicated investigation to achieve.
Ring-Opening and Rearrangement Pathways
The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is generally stable. However, under specific conditions, it can undergo ring-opening and rearrangement reactions. These transformations are often influenced by the presence of activating groups or the use of specific reagents.
Ring-opening reactions of thiane derivatives can be initiated under acidic conditions, which typically involve the protonation of the sulfur atom, making the ring more susceptible to nucleophilic attack. The stability of the thiane ring is considerably greater than that of smaller, more strained sulfur-containing heterocycles like thiiranes and thietanes. researchgate.netnih.gov The reaction of thiazinanes, which also contain a six-membered ring with sulfur and nitrogen, with strong acids can lead to ring opening to form acyclic thioester derivatives. nih.gov
Rearrangement reactions of the thiane ring are less common but can occur, particularly if a more stable carbocation can be formed as an intermediate. masterorganicchemistry.comwikipedia.orgyoutube.com Such rearrangements often involve hydride or alkyl shifts to a more stable position. masterorganicchemistry.comwikipedia.orgyoutube.com For instance, the formation of a carbocation adjacent to the sulfur atom could potentially lead to a 1,2-hydride shift, resulting in a rearranged carbon skeleton. researchgate.net The specific pathway of these rearrangements is highly dependent on the reaction conditions and the substitution pattern of the thiane ring. thermofisher.commasterorganicchemistry.com
Table 1: Potential Ring-Opening and Rearrangement Reactions of the Thiane Ring
| Reaction Type | Reagents and Conditions | Potential Products | Plausible Mechanism |
| Acid-Catalyzed Ring Opening | Strong acids (e.g., HBr, HI) | Dihalogenated or hydroxy-halogenated open-chain compounds | Protonation of the sulfur atom followed by nucleophilic attack. |
| Reductive Ring Opening | Strong reducing agents (e.g., LiAlH4) | Thiol-containing open-chain compounds | Nucleophilic attack by hydride ion. |
| Oxidative Ring Opening | Strong oxidizing agents (e.g., KMnO4) | Sulfonic acid-containing open-chain compounds | Oxidation of the sulfur atom followed by cleavage. |
| Carbocation-Mediated Rearrangement | Conditions favoring carbocation formation (e.g., treatment with a Lewis acid) | Isomeric structures with a rearranged carbon skeleton | Formation of a carbocation followed by a hydride or alkyl shift. researchgate.net |
Modifications at the Ether Linkage
The ether linkage in this compound is a key site for chemical modification, allowing for the cleavage and re-functionalization of the molecule or the design of analogues with different linker chemistries.
The ether bond in aryl ethers can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. libretexts.orgnih.gov The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the structure of the alkyl group attached to the oxygen. libretexts.org In the case of this compound, the oxygen is attached to a secondary carbon of the thiane ring.
Under S(_N)2 conditions, a halide ion would attack the less sterically hindered carbon atom. However, given the secondary nature of the carbon on the thiane ring, an S(_N)1 pathway might also be possible, especially if a stable carbocation can be formed. Cleavage of the ether bond would likely yield 3-fluoro-2-hydroxypyridine (B75413) and a halogenated thiane derivative. The resulting hydroxyl group on the pyridine ring can then be used as a handle for further functionalization, such as esterification or etherification, to introduce new chemical moieties.
One approach is the bioisosteric replacement of the ether oxygen atom. nih.gov For example, replacing the oxygen with a sulfur atom would yield a thioether linkage, which has different bond angles and electronic properties. nih.gov Alternatively, replacing the oxygen with a nitrogen atom would introduce a secondary amine, providing a hydrogen bond donor and a site for further derivatization.
The entire thiane ring can also be replaced with other cyclic or acyclic linkers. For instance, replacing the thiane with a cyclopentyl or cyclohexyl ring would alter the lipophilicity and conformational flexibility of the molecule. Using an acyclic linker, such as a simple alkyl chain, would significantly increase the flexibility of the molecule. The choice of linker is critical as it can impact the compound's binding affinity to biological targets and its pharmacokinetic properties. nih.govnih.gov
Table 2: Strategies for Analog Design via Linker Modification
| Modification Strategy | Example Replacement | Potential Impact on Properties |
| Ether Oxygen Replacement | Thioether (-S-), Amine (-NH-) | Altered bond angles, polarity, and hydrogen bonding capacity. |
| Thiane Ring Replacement (Cyclic) | Cyclohexyl, Piperidinyl, Tetrahydropyranyl | Modified lipophilicity, conformational rigidity, and potential for new interactions. nih.gov |
| Thiane Ring Replacement (Acyclic) | Alkyl chain, Polyethylene glycol (PEG) chain | Increased flexibility, altered solubility. |
| Linker Rigidification | Introduction of double bonds or aromatic rings within the linker | Reduced conformational freedom, potentially leading to higher binding affinity. |
Derivatization for Enhanced Analytical Detection and Purification
To facilitate the analysis and purification of this compound, the molecule can be derivatized to enhance its detectability in various analytical techniques.
For mass spectrometry, derivatization can be employed to improve ionization efficiency. spectroscopyonline.comnih.gov Reagents that introduce a permanently charged group, such as a pyridinium (B92312) salt, can significantly enhance the signal in electrospray ionization mass spectrometry (ESI-MS). shimadzu-webapp.eu
For fluorescence-based detection, a fluorescent tag can be introduced into the molecule. mdpi.commdpi.com This is typically achieved by reacting the compound with a fluorescent labeling reagent that targets a specific functional group. While this compound itself does not have a readily reactive group for derivatization, modifications to the pyridine or thiane ring, as described in previous sections, could introduce a handle for fluorescent labeling. For example, the introduction of an amino or hydroxyl group would provide a site for reaction with common fluorescent dyes. nih.gov
Purification of pyridine-containing compounds can often be achieved using standard chromatographic techniques. lookchem.com However, for complex mixtures or to achieve very high purity, affinity-based purification methods can be employed. This involves attaching an affinity tag to the molecule, which allows it to be selectively captured on a corresponding affinity matrix. Similar to fluorescent labeling, this would require prior modification of the parent compound to introduce a suitable functional group for tag attachment. Common purification methods for pyridine derivatives also include treatment with acids to form salts, which can then be separated from non-basic impurities. researchgate.netsciencemadness.org
Table 3: Derivatization Strategies for Enhanced Analysis and Purification
| Application | Derivatization Strategy | Example Reagent/Tag | Detection/Purification Method |
| Mass Spectrometry | Introduction of a fixed positive charge | 2,4,6-Triphenylpyrylium salts shimadzu-webapp.eu | LC-ESI-MS |
| Fluorescence Detection | Attachment of a fluorescent dye | Dansyl chloride, Fluorescein isothiocyanate (FITC) | Fluorescence spectroscopy, Fluorescence microscopy |
| Purification | Introduction of an affinity tag | Biotin, His-tag | Affinity chromatography |
| General Purification | Salt formation | Hydrochloric acid, Copper sulfate (B86663) researchgate.net | Extraction, Crystallization |
Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 2 Thian 4 Yloxy Pyridine and Its Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within 3-Fluoro-2-(thian-4-yloxy)pyridine.
The complete assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals is achieved by correlating information from multiple NMR experiments.
¹H NMR: The proton spectrum reveals the chemical environment of all hydrogen atoms. The pyridine (B92270) ring protons are expected in the aromatic region (typically δ 7.0-8.5 ppm), with their multiplicity and coupling constants dictated by the substitution pattern. The fluorine atom at the C3 position will introduce additional splitting (J-coupling) to the adjacent H4 proton. The protons of the thiane (B73995) ring will appear in the aliphatic region (typically δ 1.5-4.0 ppm). The methine proton at the C4' position, being attached to the oxygen atom, will be the most downfield-shifted proton of the thiane ring.
¹³C NMR: The ¹³C spectrum shows distinct signals for each unique carbon atom. The pyridine carbons resonate in the downfield region (δ 120-160 ppm), with the carbon attached to the fluorine (C3) exhibiting a large one-bond ¹³C-¹⁹F coupling constant (¹JCF). The carbons of the thiane ring will appear in the upfield region (δ 25-70 ppm).
¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine environment. For this compound, a single resonance is expected, with its chemical shift being characteristic of a fluorine atom on a pyridine ring. This signal will be split by the adjacent H4 proton.
2D NMR: Two-dimensional techniques are crucial for establishing the precise connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the pyridine and thiane rings separately.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, definitively assigning the ¹H signal to its corresponding ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly vital for connecting the pyridine and thiane fragments by showing a correlation between the C4' proton of the thiane ring and the C2 carbon of the pyridine ring, through the ether oxygen.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry. For instance, NOE correlations between protons of the pyridine ring and protons of the thiane ring can help define the spatial orientation of the two ring systems relative to each other.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |
| Pyridine Ring | |||
| C2 | - | ~158 (d, JCF ≈ 15 Hz) | HMBC to H4' |
| C3 | - | ~155 (d, ¹JCF ≈ 240 Hz) | HMBC to H4, H5 |
| C4 | ~7.4 (ddd) | ~125 (d, JCF ≈ 5 Hz) | COSY to H5; HMBC to C2, C5, C6 |
| C5 | ~7.2 (m) | ~120 | COSY to H4, H6 |
| C6 | ~8.1 (d) | ~145 | COSY to H5; HMBC to C2, C4 |
| Thiane Ring | |||
| C1' (O-CH) | ~4.8 (m) | ~75 | COSY to H2'/H6', H3'/H5' |
| C2'/C6' | ~2.2 (m, axial), ~1.9 (m, equatorial) | ~35 | COSY to H1', H3'/H5' |
| C3'/C5' | ~2.8 (m, axial), ~2.6 (m, equatorial) | ~30 | COSY to H2'/H6', H1' |
Note: 'd' denotes a doublet due to C-F coupling. Predicted values are based on data from analogous structures.
The thiane ring in this compound is not static and can undergo conformational changes, primarily a chair-to-chair ring flip. At room temperature, this interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
Dynamic NMR studies, which involve recording spectra at different temperatures, can provide valuable information about this process. nih.govresearchgate.net As the temperature is lowered, the rate of the chair-chair interconversion slows down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a pair of axial and equatorial protons will broaden and eventually separate into two distinct signals. By analyzing the spectra at various temperatures, it is possible to calculate the energy barrier (ΔG‡) for the ring inversion, providing quantitative insight into the conformational flexibility of the thiane moiety.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. scifiniti.com
The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its constituent parts.
C-F Stretch: A strong absorption in the IR spectrum, typically in the 1250-1000 cm⁻¹ range, is characteristic of the C-F bond.
Aromatic Ring Vibrations: The pyridine ring will exhibit several bands. C=C and C=N stretching vibrations appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations are typically found above 3000 cm⁻¹.
Ether Linkage (C-O-C): The asymmetric C-O-C stretching vibration usually gives rise to a strong, distinct band in the IR spectrum, generally between 1260-1000 cm⁻¹.
Aliphatic C-H Stretch: The C-H bonds of the thiane ring will produce stretching vibrations in the 3000-2850 cm⁻¹ region.
C-S Stretch: The C-S stretching vibration is typically weak in the IR spectrum and appears in the 700-600 cm⁻¹ range. It may be more easily observed in the Raman spectrum.
Table 2: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Pyridine C-H | Stretch | 3100-3000 | Medium-Weak |
| Thiane C-H | Stretch | 3000-2850 | Medium |
| Pyridine C=C, C=N | Stretch | 1600-1450 | Medium-Strong |
| Aryl-F C-F | Stretch | 1250-1100 | Strong |
| Aryl-O C-O | Asymmetric Stretch | 1260-1200 | Strong |
| Alkyl-O C-O | Asymmetric Stretch | 1150-1070 | Strong |
| Thiane C-S | Stretch | 700-600 | Weak |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
HRMS is a critical tool for confirming the elemental composition of a molecule and for gaining structural information through the analysis of its fragmentation patterns. rsc.org
For this compound, the first step is to determine its exact mass. The molecular formula is C₁₀H₁₂FNOS. Using high-resolution isotopic masses, the calculated monoisotopic mass of the protonated molecule [M+H]⁺ can be compared to the experimentally measured value, typically with an accuracy of less than 5 ppm, which unambiguously confirms the molecular formula.
Under ionization conditions (e.g., Electrospray Ionization - ESI), the molecule will fragment in a predictable manner. Analysis of these fragments (MS/MS) helps to piece together the molecular structure. Key expected fragmentation pathways include:
Cleavage of the ether bond: This is often a primary fragmentation route, leading to two main fragments: the 3-fluoropyridin-2-ol radical cation and the thiane cation, or their neutral loss equivalents.
Loss of the thiane ring: The entire thiane group can be lost, resulting in a protonated 3-fluoropyridin-2-ol ion.
Fragmentation of the pyridine ring: The fluoropyridine ring itself can fragment, often through the loss of small neutral molecules like HCN.
Fragmentation of the thiane ring: The thiane ring can undergo ring-opening followed by fragmentation, leading to the loss of sulfur-containing species like H₂S or thioformaldehyde (B1214467) (CH₂S).
Table 3: HRMS Data and Expected Fragments for C₁₀H₁₂FNOS
| Ion | Molecular Formula | Calculated m/z | Origin / Description |
| [M+H]⁺ | C₁₀H₁₃FNOS⁺ | 214.0702 | Protonated parent molecule |
| [M-C₅H₈S+H]⁺ | C₅H₅FNO⁺ | 114.0355 | Loss of thiane, formation of protonated 3-fluoropyridin-2-ol |
| [C₅H₉S]⁺ | C₅H₉S⁺ | 101.0425 | Thiane cation resulting from C-O bond cleavage |
X-ray Crystallography for Solid-State Structure Determination
The solid-state arrangement of molecules, or crystal packing, is governed by a variety of intermolecular interactions. In fluorinated pyridine derivatives, these interactions are diverse and play a critical role in the resulting supramolecular architecture.
Studies on simple fluorinated pyridines, such as 3-fluoropyridine (B146971), reveal a systematic evolution of crystal packing with an increasing number of fluorine substituents. figshare.com For instance, the packing motif transitions from a classic herringbone arrangement in monosubstituted pyridines to a parallel (π-stacked) arrangement in trifluorinated analogues. figshare.com This highlights the significant influence of fluorine substitution on the balance of intermolecular forces, including π–π stacking and dipole-dipole interactions.
More complex analogues demonstrate a rich variety of interactions. The crystal structure of a silver complex containing a 2,6-difluoro-3-(pyridin-2-yl)pyridine ligand, for example, shows the formation of dimers. nih.gov These dimers are linked into a three-dimensional network by a combination of C—H⋯O hydrogen bonds, halogen⋯π interactions, and weak π–π stacking forces. nih.gov Similarly, analysis of N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide reveals that fluorination can dramatically alter the packing, shifting from layered structures to longitudinal, tubular arrangements. nih.gov The interactions in these crystals are primarily weak π–π interactions. nih.gov
| Compound | Packing Motif / Crystal System | Key Intermolecular Interactions | Reference |
|---|---|---|---|
| 3-Fluoropyridine | Herringbone Packing | Dominated by electrostatic and van der Waals forces | figshare.com |
| 2,3,5-Trifluoropyridine | Parallel Arrangement | π–π stacking | figshare.com |
| 3-Fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide | Longitudinal, tubular arrangement | Weak π–π interactions, C=O⋯π contacts | nih.gov |
| bis2,6-Difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I) | 3D Supramolecular Network (Monoclinic, P21/c) | C—H⋯O hydrogen bonds, Halogen⋯π interactions, Weak π–π stacking | nih.gov |
The structure of this compound possesses a potential chiral center at the C4 position of the thian ring, depending on its conformation and substitution. If this center is chiral, the molecule can exist as a pair of enantiomers. Determining the absolute configuration—the actual spatial arrangement of the atoms (designated as R or S)—is critical in fields such as medicinal chemistry, where enantiomers can have vastly different biological activities.
X-ray crystallography is a powerful and direct method for the unambiguous determination of the absolute configuration of a chiral molecule. wikipedia.org The primary requirement is the availability of a high-quality single crystal of an enantiomerically pure sample. wikipedia.org Chiral molecules that are resolved into a single enantiomer crystallize in one of the 65 chiral Sohncke space groups, which lack inversion centers or mirror planes. wikipedia.org By analyzing the anomalous dispersion of X-rays by the atoms in the crystal, the absolute structure can be determined, as famously first demonstrated for sodium rubidium tartrate.
For fluorinated analogues, such as certain fluorinated nucleosides, X-ray crystallography has been successfully employed for complete stereochemical assignment. nih.gov This solid-state analysis provides definitive proof of the configuration established by other means, such as NMR spectroscopy. nih.gov
| Method | Principle | State | Reference |
|---|---|---|---|
| Single-Crystal X-ray Crystallography | Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal. | Solid | wikipedia.org |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. Compared with DFT calculations. | Solution | nih.gov |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. | Solution | wikipedia.org |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment (if chiral centers are present or introduced)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for assigning the absolute configuration of chiral compounds in the solution phase, providing a crucial complement to solid-state X-ray analysis.
Vibrational Circular Dichroism (VCD) is a particularly powerful technique within this family. nih.gov It measures the difference in absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. The resulting VCD spectrum provides a unique fingerprint for a specific enantiomer. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the theoretical spectrum predicted by ab initio density functional theory (DFT) calculations for a chosen enantiomer (e.g., the R configuration). nih.gov A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the molecule in solution. nih.gov
While no specific VCD or ECD studies have been reported for this compound or its immediate analogues, the technique is highly applicable. The presence of a chiral center in the thian ring would make this compound an ideal candidate for VCD analysis. The various vibrational modes involving the pyridine ring, the C-F bond, the C-O-C ether linkage, and the thian ring would be expected to produce a rich and informative VCD spectrum.
| Technique | Physical Principle | Application | Reference |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of circularly polarized UV-Vis light associated with electronic transitions. | Assigning absolute configuration of molecules with chromophores near stereocenters. | wikipedia.org |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of circularly polarized infrared light associated with molecular vibrations. | Assigning absolute configuration of a wide range of chiral molecules in solution. | nih.gov |
Computational Chemistry and Theoretical Investigations of 3 Fluoro 2 Thian 4 Yloxy Pyridine
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.
For 3-Fluoro-2-(thian-4-yloxy)pyridine, MD simulations are particularly useful for exploring its conformational landscape. The flexibility of the ether linkage and the conformational possibilities of the thian ring mean that the molecule can exist in multiple low-energy conformations. MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent) and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein, a key aspect of drug design.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models can be developed using two main approaches:
Ligand-Based QSAR: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on a set of molecules with known activities to derive a predictive model. For this compound and its analogues, a ligand-based QSAR model could be built to predict their potential inhibitory activity against a particular enzyme, for example. nih.gov
Structure-Based QSAR: When the structure of the target protein is available, a structure-based approach can be employed. This often involves docking the ligands into the active site of the protein to determine their binding orientation and interactions. nih.gov The information from docking can then be used to develop a QSAR model that relates the binding affinity to the structural properties of the compounds.
The development of a robust QSAR model depends on the selection of appropriate molecular descriptors that capture the structural features relevant to biological activity. These descriptors can be categorized as:
Steric: Describing the size and shape of the molecule.
Electrostatic: Reflecting the distribution of charge in the molecule.
Hydrophobic: Quantifying the molecule's affinity for non-polar environments.
Hydrogen Bond Donor/Acceptor: Identifying the potential for hydrogen bonding interactions.
A variety of descriptors can be calculated, including 2D descriptors (e.g., topological indices, fragment counts) and 3D descriptors (e.g., from CoMFA or CoMSIA fields). nih.gov
The process of model development involves selecting a training set of compounds to build the model and a test set to validate its predictive power. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to establish the relationship between the descriptors and the activity. nih.govnih.gov The quality of the resulting QSAR model is assessed using various statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov
Interactive Table 2: Common Molecular Descriptors in QSAR Studies
| Descriptor Type | Examples | Relevance |
| Steric | Molecular Weight, Molar Volume, van der Waals surface area | Influence of size and shape on binding |
| Electrostatic | Dipole Moment, Partial Charges, Electrostatic Potential | Role of charge distribution in interactions |
| Hydrophobic | LogP, Hydrophobic surface area | Importance of partitioning into non-polar environments |
| H-bond | Number of H-bond donors/acceptors | Contribution of hydrogen bonding to binding affinity |
Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods
The synthesis of this compound would likely proceed through a nucleophilic aromatic substitution (SNAr) reaction. Computational chemistry offers powerful tools to elucidate the mechanism of such reactions, providing insights into the transition states and intermediates that govern the reaction rate and regioselectivity.
For a potential synthesis route, the reaction of 3-fluoro-2-halopyridine with thian-4-ol in the presence of a base can be computationally modeled. Density Functional Theory (DFT) is a common method to explore the potential energy surface of this reaction. The calculations would aim to identify the structures and energies of the reactants, intermediates, transition states, and products.
A key aspect of the SNAr mechanism is the formation of a Meisenheimer complex, a resonance-stabilized intermediate. However, for some systems, a concerted mechanism (cSNAr) where bond formation and bond-breaking occur in a single step has been identified. Computational studies can distinguish between these pathways by locating the relevant stationary points on the potential energy surface. A stepwise mechanism would show a distinct energy well for the Meisenheimer intermediate, whereas a concerted mechanism would be characterized by a single transition state connecting reactants and products.
Transition state theory is employed to calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. For instance, in a cSNAr reaction, the transition state would show partial bonds between the incoming nucleophile (thian-4-olate) and the pyridine (B92270) ring, as well as a partial bond to the leaving group.
Illustrative Data for a Hypothetical SNAr Reaction:
Below is a representative data table illustrating the kind of information that would be generated from a DFT study on the SNAr reaction to form a 2-alkoxy-3-fluoropyridine derivative. The values are hypothetical and serve to demonstrate the output of such a computational analysis.
| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactants | 0.0 | C-Cl = 1.75, C---O > 3.0 |
| Transition State | +22.5 | C-Cl = 2.10, C---O = 2.25 |
| Meisenheimer Intermediate | +15.8 | C-Cl = 2.45, C-O = 1.40 |
| Products | -10.2 | C-Cl > 3.0, C-O = 1.35 |
Note: The data in this table is illustrative for a generic 2-chloro-3-fluoropyridine (B99640) reacting with an alkoxide and does not represent actual calculated values for this compound.
The presence of the fluorine atom at the 3-position is expected to influence the reaction by inductively withdrawing electron density, which generally activates the pyridine ring towards nucleophilic attack. Computational studies on related halopyridines have shown that the nature and position of the halogen substituent significantly impact the activation energy and regioselectivity of SNAr reactions.
Spectroscopic Parameter Prediction via Computational Models (e.g., NMR chemical shifts, vibrational frequencies)
Computational models are instrumental in predicting spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds like this compound.
NMR Chemical Shifts:
The prediction of 1H and 13C NMR chemical shifts is a routine application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.govmdpi.com
For this compound, the calculations would involve:
Optimization of the molecule's 3D geometry.
Calculation of the NMR shielding constants for each nucleus.
Scaling of the results to obtain the final predicted chemical shifts.
The accuracy of the prediction depends on the chosen DFT functional and basis set. mdpi.com Studies on various organic molecules have benchmarked different computational protocols to achieve high accuracy, often with mean absolute errors of less than 0.2 ppm for 1H and 2 ppm for 13C. nih.gov
Illustrative Predicted NMR Data:
The following table provides hypothetical predicted 1H and 13C NMR chemical shifts for this compound, demonstrating the expected output from a GIAO-DFT calculation.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Pyridine-H4 | 7.8 | - |
| Pyridine-H5 | 7.1 | - |
| Pyridine-H6 | 8.0 | - |
| Thian-CH (O-linked) | 4.8 | - |
| Thian-CH2 (adjacent to O) | 2.5 | - |
| Thian-CH2 (adjacent to S) | 2.9 | - |
| Pyridine-C2 | - | 160.5 (d, JCF = 15 Hz) |
| Pyridine-C3 | - | 145.0 (d, JCF = 250 Hz) |
| Pyridine-C4 | - | 125.3 (d, JCF = 5 Hz) |
| Pyridine-C5 | - | 120.1 |
| Pyridine-C6 | - | 148.2 |
| Thian-C (O-linked) | - | 75.4 |
| Thian-C (adjacent to O) | - | 35.1 |
| Thian-C (adjacent to S) | - | 30.8 |
Note: The data in this table is illustrative and does not represent actual calculated values for this compound. 'd' denotes a doublet due to C-F coupling.
Vibrational Frequencies:
The calculation of vibrational frequencies using computational methods serves two main purposes: confirming that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and predicting the infrared (IR) and Raman spectra. nih.govrowansci.com DFT calculations can provide the harmonic vibrational frequencies and their corresponding intensities. nih.gov
For this compound, the predicted vibrational spectrum would exhibit characteristic peaks for the pyridine ring modes, C-F stretching, C-O-C ether linkages, and the vibrations of the thian ring. Comparing the computed spectrum with experimental data can provide strong evidence for the compound's structure. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.
Illustrative Predicted Vibrational Frequencies:
This table shows a selection of hypothetical, unscaled vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Predicted Frequency (cm-1) | Expected IR Intensity |
| Pyridine ring C=N/C=C stretch | 1580 - 1610 | Medium to Strong |
| Pyridine ring breathing | 990 - 1050 | Medium |
| C-F stretch | 1250 - 1350 | Strong |
| Aryl-O stretch (asymmetric) | 1220 - 1280 | Strong |
| Alkyl-O stretch (symmetric) | 1050 - 1150 | Medium |
| C-H stretch (aromatic) | 3050 - 3150 | Weak to Medium |
| C-H stretch (aliphatic) | 2850 - 2980 | Medium |
Note: The data in this table is illustrative and does not represent actual calculated values for this compound.
Applications of 3 Fluoro 2 Thian 4 Yloxy Pyridine in Advanced Chemical Synthesis
Strategic Building Block for Medicinal Chemistry Scaffolds
The incorporation of fluorine and heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 3-fluoropyridine (B146971) motif is particularly valuable; the fluorine atom can modulate the basicity (pKa) of the pyridine (B92270) nitrogen, enhance binding affinity through hydrogen bonding or dipolar interactions, and improve metabolic stability by blocking sites of oxidative metabolism. The pyridine ring itself serves as a key hydrogen bond acceptor and a scaffold for orienting substituents in three-dimensional space.
Pyridine-thiane hybrid molecules represent a class of compounds that merge the aromatic, electron-deficient nature of the pyridine ring with the flexible, non-planar structure of the thiane (B73995) ring. The synthesis of the parent compound, 3-Fluoro-2-(thian-4-yloxy)pyridine, can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. A common strategy involves the reaction of a highly reactive 2-halopyridine with 4-hydroxythiane. For instance, reacting 2,3-difluoropyridine (B50371) with 4-hydroxythiane in the presence of a suitable base like sodium hydride would selectively displace the fluorine atom at the more activated 2-position to form the desired ether linkage.
Further derivatization of this core structure can lead to a diverse library of hybrid molecules. The thiane sulfur can be oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing new hydrogen bond accepting groups and altering the molecule's polarity and geometry. The pyridine ring can undergo further functionalization to append other pharmacophoric groups. The synthesis of related pyrimidine-thietane derivatives has demonstrated the viability of creating such sulfur-containing heterocyclic hybrids for biological screening. google.com
Table 1: Potential Synthetic Routes to Pyridine-Thiane Derivatives
| Reactant 1 | Reactant 2 | Reagent | Product |
|---|---|---|---|
| 2,3-Difluoropyridine | 4-Hydroxythiane | Sodium Hydride (NaH) | This compound |
| 2-Chloro-3-fluoropyridine (B99640) | 4-Hydroxythiane | Potassium tert-butoxide | This compound |
Bioisosterism is a fundamental strategy in drug design, where one part of a molecule is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. The this compound scaffold is rich in opportunities for bioisosteric exploration.
Pyridine Ring Modifications: The pyridine nitrogen is a key interaction point. However, the entire 3-fluoropyridine ring can be considered a bioisostere for other aromatic systems. For example, in the development of c-Met kinase inhibitors, scaffolds like 3-fluoro-4-(...-yloxy)aniline have been extensively studied, highlighting the importance of the fluorinated aryl ether motif for kinase binding. wikipedia.org The pyridine nitrogen's role as a hydrogen bond acceptor could be mimicked by other groups to fine-tune activity and properties.
Thiane Ring Modifications: The thiane ring itself is a valuable bioisostere. It can be used to replace more common saturated heterocycles like piperidine (B6355638) or alicyclic rings such as cyclohexane. This substitution can have profound effects on a compound's properties:
Lipophilicity and Solubility: The sulfur atom in the thiane ring can alter the molecule's lipophilicity (logP) and aqueous solubility compared to its carbon or nitrogen-containing counterparts, which affects drug absorption and distribution.
Metabolic Stability: Replacing a metabolically labile ring with thiane, which may have a different metabolic profile, can improve a drug candidate's half-life.
Conformational Effects: The C-S bond is longer and more flexible than a C-C bond, and the C-S-C bond angle is smaller than the corresponding C-C-C angle in cyclohexane. These differences lead to distinct conformational preferences for the thiane ring, which can orient substituents in a unique way for optimal receptor binding.
Intermediate in Agrochemical Development
The agrochemical industry heavily relies on fluorinated pyridine derivatives to create highly effective and selective pesticides. researchgate.net Pyridine-containing pesticides are often highly efficient with low toxicity to non-target organisms. youtube.com The inclusion of fluorine can increase the biological activity and stability of these compounds. researchgate.net
This compound serves as an excellent intermediate for the synthesis of novel agrochemical candidates. The 3-fluoropyridine core is a key substructure in several commercial herbicides and insecticides. researchgate.net For instance, the substitution of a phenyl moiety with a pyridine ring has been shown to switch a molecule's activity from fungicidal to insecticidal and to improve herbicidal selectivity for target weeds over crops. researchgate.net
By using this compound as a starting point, chemists can develop new active ingredients. The thiane-ether portion introduces a novel structural element not commonly seen in existing agrochemicals. This novelty can be crucial for several reasons:
Circumventing Resistance: New modes of action or binding interactions can be effective against pests that have developed resistance to existing treatments.
Improving Physicochemical Properties: The thiane moiety can modulate the compound's solubility, soil mobility, and translocation within the plant, potentially leading to a more effective and environmentally benign product.
Patentability: The unique chemical structure provides a clear path to new intellectual property.
Table 2: Prominent Agrochemicals Containing a Fluorinated Pyridine Core
| Agrochemical | Type | Fluorinated Moiety |
|---|---|---|
| Fluazifop-butyl | Herbicide | 5-(trifluoromethyl)pyridine |
| Flonicamid | Insecticide | 4-(trifluoromethyl)pyridine |
| Pyroxsulam | Herbicide | 4-(trifluoromethyl)pyridine |
Precursor for Advanced Materials (e.g., Liquid Crystals, Polymer Monomers)
The unique electronic and structural properties of fluorinated pyridines also make them attractive precursors for advanced materials.
The development of new liquid crystalline compounds is a major focus of materials science. youtube.com 3-Fluoropyridines are known components in liquid crystal mixtures due to the significant dipole moment created by the C-F bond and the pyridine ring, which is essential for creating materials with specific dielectric anisotropy. google.com The structure of this compound provides a rigid polar core (the fluoropyridine) attached to a flexible, non-planar, and bulky group (the thiane ether). By attaching one or more mesogenic (rod-like or disc-like) units to this scaffold, it is possible to synthesize novel liquid crystals. The thiane ring, in particular, could influence the resulting mesophase (e.g., nematic, smectic) and the material's transition temperatures. Research on thioether-linked liquid crystals has shown that the sulfur atom enhances molecular flexibility, which can significantly alter phase behavior. nih.gov
Furthermore, the compound could be functionalized to act as a monomer for polymerization. wikipedia.org For example, introducing a polymerizable group such as a vinyl, acrylate, or epoxide onto either the pyridine or thiane ring would allow its incorporation into a polymer backbone. The resulting fluorinated polymers could exhibit useful properties such as high thermal stability, chemical resistance, and specific optical or dielectric characteristics. google.comnih.gov
Chiral Auxiliary or Ligand Development
Chiral ligands are indispensable tools in asymmetric catalysis, enabling the synthesis of single-enantiomer drugs and other fine chemicals. Pyridine-based structures are among the most common and effective ligand scaffolds due to the predictable coordination of the pyridine nitrogen to a wide range of transition metals.
This compound is an attractive starting point for developing new chiral ligands. acs.org The pyridine nitrogen provides the primary metal binding site. The key to inducing chirality lies in the thiane ring. The thiane ring is a prochiral, conformationally mobile six-membered ring. Several strategies could be employed to develop it into a chiral ligand:
Functionalization: Introducing substituents onto the thiane ring at positions other than C4 would create stereocenters.
Resolution: A racemic mixture of a derivatized ligand could be resolved into its constituent enantiomers.
Asymmetric Synthesis: An enantiomerically pure ligand could be built using asymmetric synthesis techniques.
The resulting ligand would possess C1-symmetry, where the stereocenters on the thiane ring, held in a specific conformation upon binding to a metal, would create a chiral environment around the catalytic center. This could be used to control the stereochemical outcome of a wide variety of chemical reactions.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-Hydroxythiane |
| 2,3-Difluoropyridine |
| 2-Chloro-3-fluoropyridine |
| 3-Fluoro-2-(thian-1-oxido-4-yloxy)pyridine |
| 3-fluoro-4-(...-yloxy)aniline |
| Piperidine |
| Cyclohexane |
| Fluazifop-butyl |
| Flonicamid |
| Pyroxsulam |
Future Directions and Emerging Research Avenues for Fluoro Pyridine Ether Scaffolds
Development of Chemo- and Regioselective Functionalization Strategies
The ability to selectively introduce additional functional groups onto the fluoro-pyridine-ether core is paramount for fine-tuning its properties and exploring its structure-activity relationships. Future research will likely focus on the development of novel chemo- and regioselective functionalization strategies, moving beyond traditional methods.
Late-stage functionalization (LSF) is a particularly promising area. researchgate.netcancer.gov This approach allows for the modification of complex molecules at a late stage of the synthesis, avoiding the need for de novo synthesis of each new analogue. For fluoro-pyridine-ether scaffolds, this could involve the selective activation of specific C-H bonds. While methods for functionalizing pyridines at the ortho- and para-positions are relatively well-established, achieving meta-selectivity remains a significant challenge due to the inherent electronic properties of the pyridine (B92270) ring. researchgate.net Overcoming this hurdle will require the design of new catalysts and directing groups that can control the position of functionalization with high precision.
Recent advances in C-H activation and fluorination will be instrumental in this endeavor. nih.govacs.org For example, the combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) has been shown to be a powerful tool for introducing a variety of substituents at the 2-position of the pyridine ring. nih.govacs.org Future work could explore the application of this and similar strategies to more complex fluoro-pyridine-ether derivatives.
Table 1: Illustrative Examples of Potential Late-Stage Functionalization Reactions
| Starting Material | Reagent/Catalyst | Functionalization Position | Product Type | Potential Application |
| 3-Fluoro-2-(thian-4-yloxy)pyridine | Pd catalyst, Arylboronic acid | C-5 | Arylated derivative | Modified electronic properties |
| This compound | Radical initiator, Alkyl halide | C-4 or C-6 | Alkylated derivative | Increased lipophilicity |
| This compound | Directed metalation agent, Electrophile | C-4 | Variously substituted derivative | Fine-tuning of biological activity |
Exploration of Novel Reaction Pathways and Catalytic Systems
The development of new reaction pathways and catalytic systems is crucial for the efficient and sustainable synthesis of fluoro-pyridine-ether scaffolds. Current methods often rely on harsh reaction conditions or expensive catalysts. Future research will aim to address these limitations by exploring milder and more cost-effective alternatives.
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.netacs.orgrsc.org This technology could be applied to the synthesis of fluoro-pyridine-ethers in several ways. For instance, photoredox-catalyzed cross-coupling reactions could be used to form the C-O ether linkage or to introduce the fluorine atom. Additionally, photocatalytic methods could be employed for the aforementioned late-stage functionalization reactions. nih.gov
The development of new transition metal catalysts will also play a key role. numberanalytics.com For example, rhodium-catalyzed C-H functionalization has been used to prepare multi-substituted 3-fluoropyridines. nih.gov Further research in this area could lead to catalysts with improved activity, selectivity, and substrate scope, making the synthesis of complex fluoro-pyridine-ether analogues more accessible.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of new fluoro-pyridine-ether-based compounds, there is a growing need for high-throughput synthesis and screening methods. Integrating synthetic routes with flow chemistry and automated platforms offers a powerful solution. nih.govbeilstein-journals.org
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers several advantages, including improved safety, scalability, and reaction control. nih.govbeilstein-journals.orgacs.orgacs.org For the synthesis of fluoro-pyridine-ethers, flow reactors could be used to perform hazardous reactions, such as fluorination, more safely and efficiently. Furthermore, the precise control over reaction parameters afforded by flow systems can lead to higher yields and purities.
Automated synthesis platforms can be used to rapidly generate large libraries of analogues for biological screening. By combining automated synthesis with high-throughput screening, researchers can quickly identify compounds with desired properties and accelerate the drug discovery process.
Advanced Computational Methods for Predictive Design and Property Optimization
Computational chemistry and molecular modeling are becoming increasingly important tools in the design and optimization of new molecules. researchgate.netnih.govresearchgate.net For fluoro-pyridine-ether scaffolds, these methods can be used to predict a wide range of properties, including biological activity, metabolic stability, and toxicity.
By using techniques such as quantum mechanics (QM) and quantitative structure-activity relationship (QSAR) modeling, researchers can gain a deeper understanding of how the structure of a molecule influences its properties. rsc.org This knowledge can then be used to design new analogues with improved characteristics. For example, computational methods could be used to predict the optimal position for a fluorine atom to enhance binding affinity to a biological target or to block a site of metabolic degradation.
Molecular docking studies can be used to visualize how a molecule binds to a protein target, providing valuable insights for the design of more potent and selective inhibitors. nih.gov These computational approaches, when used in conjunction with experimental data, can significantly streamline the drug discovery and development process.
Expanding the Scope of Analogues with Diverse Heterocyclic and Stereochemical Features
While the this compound scaffold serves as an excellent starting point, future research will undoubtedly focus on expanding the structural diversity of this class of compounds. This will involve the synthesis of analogues with different heterocyclic cores, as well as the introduction of stereochemical complexity.
The replacement of the thiane (B73995) ring with other heterocyclic systems could lead to compounds with novel biological activities or physical properties. Similarly, the pyridine ring could be replaced by other nitrogen-containing heterocycles, such as pyrimidines or pyrazines. mdpi.commdpi.com
The introduction of chiral centers into the fluoro-pyridine-ether scaffold is another important area of future research. nih.govresearchgate.netrsc.org Many biological targets are chiral, and the different enantiomers of a chiral drug can have vastly different pharmacological effects. The development of stereoselective synthetic methods will be crucial for accessing enantiomerically pure compounds and for exploring the impact of stereochemistry on biological activity. acs.org This could involve the use of chiral catalysts or chiral starting materials.
Q & A
Basic Research Question
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ ~260–280 nm for pyridine cores) monitors purity (>95% by area) .
- X-ray Crystallography : Resolves bond angles and dihedral angles for thian-4-yloxy groups, as demonstrated in related thiopyrano-pyrimidines .
What role does the fluorine substituent play in modulating the compound’s electronic and steric properties?
Advanced Research Question
- Electronic Effects : Fluorine’s electronegativity increases the pyridine ring’s electron deficiency, enhancing susceptibility to nucleophilic attack at the 2-position. This is critical for designing follow-up reactions (e.g., Suzuki couplings) .
- Steric Hindrance : The ortho-fluoro group may restrict rotational freedom of the thian-4-yloxy moiety, influencing conformational stability. Computational studies (DFT) are recommended to map torsional barriers .
- Comparative Analysis : Contrast with non-fluorinated analogs (e.g., 2-(thian-4-yloxy)pyridine) to quantify fluorine’s impact on reactivity using Hammett plots or kinetic assays .
How can researchers resolve contradictions in reported yields for fluoropyridine derivatives under similar conditions?
Advanced Research Question
Discrepancies often arise from:
- Impurity Profiles : By-products (e.g., dehalogenated intermediates) may skew yield calculations. LC-MS or GC-MS is essential for identifying side products .
- Catalyst Degradation : Palladium catalysts may lose activity due to ligand dissociation or fluorine-mediated poisoning. Use of stabilized catalysts (e.g., Pd(OAc)₂ with XPhos) improves reproducibility .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states in SNAr reactions, but trace moisture can hydrolyze intermediates. Rigorous drying (molecular sieves) is advised .
What biological targets or pharmacological activities are hypothesized for this compound?
Advanced Research Question
While direct data is lacking, structural analogs suggest potential applications:
- Kinase Inhibition : The pyridine-thioether motif resembles ATP-binding site inhibitors. Screening against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays is warranted .
- Antimicrobial Activity : Fluorinated pyridines often disrupt bacterial membrane synthesis. MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) could validate this .
- SAR Studies : Modify the thian-4-yloxy group (e.g., replace sulfur with oxygen) to probe steric and electronic contributions to bioactivity .
What safety precautions are critical when handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile by-products (e.g., H₂S from thian-4-yloxy decomposition) .
- Waste Disposal : Collect halogenated waste separately; incineration with alkaline scrubbers neutralizes acidic gases .
How can researchers optimize regioselectivity in derivatization reactions of this compound?
Advanced Research Question
- Directing Groups : The fluorine atom directs electrophilic substitution to the 4-position. For example, nitration with HNO₃/H₂SO₄ favors 4-nitro derivatives .
- Cross-Coupling : Suzuki-Miyaura reactions at the 5-position (meta to fluorine) are feasible using Pd(dppf)Cl₂ and aryl boronic acids .
- Steric Control : Bulky reagents (e.g., tert-butyl groups) can block undesired sites, as shown in trifluoromethylpyridine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
